Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate
Description
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 944896-67-7) is a brominated heterocyclic compound with the molecular formula C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol . The bromine atom at the 6-position enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in medicinal chemistry . The compound is typically a pale-yellow solid, stored at 2–8°C, and exhibits moderate stability under ambient conditions .
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKBFCDPIFTPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it useful for different applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyrimidines .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is primarily recognized for its potential therapeutic properties:
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
Antiviral Properties
The imidazo[1,2-a]pyrimidine scaffold has been associated with antiviral activity. Compounds within this class have demonstrated effectiveness against various viral infections by interfering with viral replication mechanisms. This compound may serve as a lead compound for developing antiviral agents .
Neuropharmacological Effects
Certain derivatives have been explored for their neuropharmacological effects, including anxiolytic and hypnotic activities. For example, related compounds have been developed into drugs such as zolpidem, which is used for treating insomnia .
Organic Synthesis Applications
The compound serves as a valuable intermediate in organic synthesis:
Synthesis of Bioactive Molecules
This compound can be utilized in the synthesis of various bioactive molecules. Its structure allows for further functionalization leading to the development of new pharmacophores .
Building Block for Complex Molecules
The compound's ability to undergo various chemical reactions makes it an excellent building block for synthesizing more complex heterocyclic compounds. This versatility is crucial in medicinal chemistry where diverse structures are required to optimize biological activity .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Anderson et al. (2003) | CDK Inhibitors | Identified imidazo[1,2-a]pyrimidines as effective CDK inhibitors, providing a basis for anticancer drug development. |
| Trapani et al. (2003) | Anticonvulsant Agents | Demonstrated anticonvulsant properties of related compounds, suggesting potential therapeutic applications in epilepsy treatment. |
| Gueiffier et al. (1998) | Antiviral Activity | Showed that imidazo derivatives could inhibit viral replication, indicating their use in antiviral drug design. |
Mechanism of Action
The mechanism of action of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the protein FtsZ, leading to the arrest of cell division in certain bacteria . This makes it a promising candidate for the development of new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate are best understood through comparisons with analogs differing in substituents, ring systems, or substitution patterns. Below is a detailed analysis:
Structural Analogues within the Imidazo[1,2-a]pyrimidine Family
Halogen-Substituted Derivatives
- Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: N/A): Fluorine’s electronegativity enhances bioavailability and binding affinity to hydrophobic enzyme pockets. Pyridine core alters electronic distribution vs. pyrimidine .
Physicochemical and Reactivity Comparisons
- Reactivity : Bromine’s larger atomic radius compared to chlorine or fluorine increases polarizability, favoring nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling reactions .
- Solubility: The carboxylate group improves aqueous solubility relative to non-esterified analogs, but bromine’s hydrophobicity reduces it compared to chloro/fluoro derivatives .
- Thermal Stability : Methyl-substituted derivatives (e.g., Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate) exhibit higher thermal stability due to steric protection of reactive sites .
Key Research Findings
- Dimroth Rearrangement : Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates undergo isomerization to 3-carboxylate derivatives under basic conditions, critical for optimizing synthetic routes .
- Synthetic Utility : The bromine atom in this compound enables efficient Suzuki-Miyaura couplings for diversifying imidazo[1,2-a]pyrimidine libraries .
- Toxicity Profile : The compound’s hazard statements (H302, H315, H319, H335) highlight risks of oral toxicity and irritation, necessitating careful handling compared to less-hazardous chloro analogs .
Biological Activity
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its fused bicyclic structure that incorporates both imidazole and pyridine rings. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C10H9BrN2O2
- CAS Number : 67625-37-0
- Structure : The compound features a bromine atom at the 6-position, which can participate in various chemical reactions such as substitution and oxidation.
This compound interacts with specific molecular targets, influencing various biological pathways:
- Molecular Targets : The compound can bind to enzymes and receptors, modulating their activity.
- Pathways Involved : It has been shown to affect signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- PI3K/Akt/mTOR Pathway : Research indicates that derivatives of this compound can inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in tumors .
- Cell Line Studies : In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing IC50 values in the nanomolar range for cell growth inhibition .
Antimicrobial Properties
The compound has also exhibited notable antimicrobial activity:
- Bacterial Inhibition : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested against strains such as E. coli and S. aureus, demonstrating significant bacteriostatic effects .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has displayed anti-inflammatory activity:
- Inhibition of Edema : Studies have reported that compounds derived from this scaffold can significantly reduce paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .
Table of Biological Activities
Case Study: Synthesis and Evaluation
A recent study synthesized a series of derivatives based on this compound and evaluated their biological activities. The synthesized compounds were characterized using NMR and HRMS techniques. Biological evaluations indicated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate?
- Methodological Answer : A widely used route involves condensation of 2-amino-5-iodopyrimidine with ethyl bromopyruvate to form a 6-iodo intermediate, followed by Suzuki cross-coupling with arylboronic acids to introduce substituents. Key steps include:
- Step 1 : Reaction of 2-amino-5-iodopyrimidine with ethyl bromopyruvate under reflux in ethanol to yield the imidazo[1,2-a]pyrimidine core.
- Step 2 : Suzuki-Miyaura coupling with substituted arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to install the bromo group at position 6 .
- Critical Factors : Solvent choice (e.g., DMF vs. THF), reaction temperature, and catalyst loading significantly impact yield (typically 60–85%).
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : A combination of NMR (¹H, ¹³C, HMBC) and X-ray crystallography is employed:
- NMR Analysis : HMBC correlations confirm connectivity between H-3 and C-2 (carbonyl), while NOESY identifies spatial proximity of the ethyl ester group to the pyrimidine ring .
- X-ray Crystallography : Resolves bond angles and torsional strain in the fused imidazo-pyrimidine system. For example, the C6-Br bond length is typically 1.88–1.92 Å, consistent with sp² hybridization .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Assays against kinases (e.g., CDK2) measure IC₅₀ values via fluorescence polarization or radiometric methods .
- Antiviral Screening : Plaque reduction assays (e.g., against HSV-1) quantify EC₅₀ using viral titer reduction in Vero cells .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to target proteins, prioritizing derivatives for synthesis .
Advanced Research Questions
Q. How does the Dimroth rearrangement influence the regioselectivity of amidation reactions in derivatives of this compound?
- Methodological Answer : Under basic hydrolysis conditions (e.g., NaOH/EtOH), the ethyl ester undergoes hydrolysis to the carboxylic acid, which triggers a Dimroth rearrangement. This shifts the carbonyl group from position 2 to 3, yielding imidazo[1,2-a]pyrimidine-3-carboxylic acid amides instead of the expected 2-carboxamides .
- Control Strategies :
- Avoid aqueous base during hydrolysis; use anhydrous conditions (e.g., LiOH in THF).
- Direct amidation of the ethyl ester (e.g., with HATU/DIPEA) bypasses rearrangement .
Q. How can regioselectivity challenges in Suzuki cross-coupling reactions be addressed for brominated imidazo[1,2-a]pyrimidines?
- Methodological Answer : Regioselectivity is influenced by:
- Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at the brominated position by sterically hindering alternative sites.
- Substituent Effects : Electron-withdrawing groups (e.g., -Br) enhance reactivity at C-6 by polarizing the C-Br bond.
- Catalyst Optimization : Pd(OAc)₂ with XPhos achieves >90% selectivity for C-6 coupling in model reactions .
Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?
- Methodological Answer : Discrepancies (e.g., varying yields or isomer ratios) are analyzed via:
- Isotopic Labeling : ¹⁵N/¹⁴N-labeled precursors track nitrogen migration during rearrangements .
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of intermediates, clarifying dominant pathways .
- Reaction Monitoring : In situ IR or LC-MS identifies transient intermediates (e.g., ring-opened species) that may lead to divergent products .
Q. How can synthetic protocols be optimized to improve yield and purity of this compound?
- Methodological Answer :
- Solvent Screening : Ethanol vs. DMF impacts reaction rate; ethanol reduces side reactions (e.g., dimerization) .
- Purification Techniques : Use of preparative HPLC with C18 columns (ACN/H₂O gradient) resolves regioisomeric impurities .
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching and enable reuse over 5 cycles without yield drop .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
